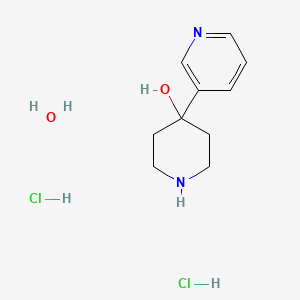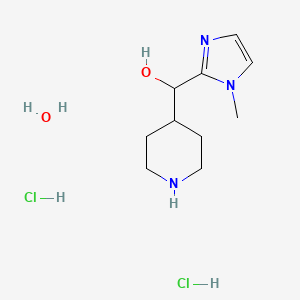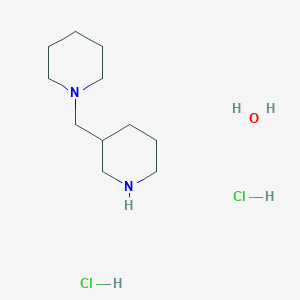![molecular formula C13H11N3O3 B3807581 [3-[5-(5-Methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-3-yl]phenyl]methanol](/img/structure/B3807581.png)
[3-[5-(5-Methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-3-yl]phenyl]methanol
Overview
Description
[3-[5-(5-Methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-3-yl]phenyl]methanol is a complex organic compound with a unique structure that combines oxazole and oxadiazole rings
Preparation Methods
The synthesis of [3-[5-(5-Methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-3-yl]phenyl]methanol typically involves multi-step reactions starting from commercially available precursorsIndustrial production methods would likely focus on optimizing these steps for higher yields and purity, using scalable reaction conditions and efficient purification techniques .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially leading to different derivatives.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions, enabling the introduction of various substituents. Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions
Scientific Research Applications
[3-[5-(5-Methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-3-yl]phenyl]methanol has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: Its unique structure may interact with biological molecules, making it a candidate for studying biochemical pathways.
Industry: It may be used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of [3-[5-(5-Methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-3-yl]phenyl]methanol involves its interaction with molecular targets such as enzymes or receptors. The oxazole and oxadiazole rings can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate biochemical pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar compounds include other oxazole and oxadiazole derivatives. Compared to these, [3-[5-(5-Methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-3-yl]phenyl]methanol stands out due to its unique combination of functional groups, which may confer distinct chemical and biological properties. Examples of similar compounds include:
- 5-Methyl-1,2-oxazole
- 1,2,4-Oxadiazole derivatives
- Phenylmethanol derivatives .
Properties
IUPAC Name |
[3-[5-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-3-yl]phenyl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O3/c1-8-5-11(15-18-8)13-14-12(16-19-13)10-4-2-3-9(6-10)7-17/h2-6,17H,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUPDJJGIDCCOMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C2=NC(=NO2)C3=CC=CC(=C3)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-({4-[(4-cyclopropyl-1H-1,2,3-triazol-1-yl)methyl]-1-piperidinyl}methyl)-3,5,6-trimethylpyrazine trifluoroacetate](/img/structure/B3807511.png)
![{1-[(3,5-dimethyl-4-isoxazolyl)carbonyl]-3-piperidinyl}[3-(trifluoromethyl)phenyl]methanone](/img/structure/B3807518.png)
![2-{3-[1-(4-methoxybenzyl)-1H-pyrazol-3-yl]phenyl}pyrazine](/img/structure/B3807526.png)


![3-(benzyloxy)-1-{[1-(2-phenylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidine](/img/structure/B3807553.png)
![N-(1-isopropyl-1H-pyrazol-5-yl)-5-[1-(methoxyacetyl)-2-pyrrolidinyl]-2-thiophenecarboxamide](/img/structure/B3807565.png)
![1-[4-(4-methylphenyl)sulfanylpiperidin-1-yl]-3-(5-methyl-1H-1,2,4-triazol-3-yl)propan-1-one](/img/structure/B3807569.png)
![1-{3-[5-(4-biphenylyl)-1,3,4-oxadiazol-2-yl]propanoyl}-4-methylpiperazine](/img/structure/B3807586.png)
![[1-(3-chlorobenzoyl)-3-(2-methylbenzyl)-3-piperidinyl]methanol](/img/structure/B3807587.png)
![1-[4-[3-(1H-pyrazol-5-yl)anilino]piperidin-1-yl]ethanone](/img/structure/B3807589.png)
![4-(2-pyridinyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine hydrate](/img/structure/B3807598.png)
![4-[(1R,2R)-2-hydroxyspiro[1,2-dihydroindene-3,4'-piperidine]-1-yl]-N,N-dimethylpiperazine-1-carboxamide](/img/structure/B3807605.png)

